molecular formula C6H3ClF2 B1304198 1-Chloro-2,3-difluorobenzene CAS No. 36556-47-5

1-Chloro-2,3-difluorobenzene

Cat. No. B1304198
CAS RN: 36556-47-5
M. Wt: 148.54 g/mol
InChI Key: ZBNCSBMIRFHJEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzenes can be complex, involving multiple steps and specific conditions. For instance, the synthesis of 1,2-dichlorotetrafluorobenzene involves reactions at high temperatures (500–550°C) with chlorine gas and various precursors . Similarly, the preparation of high-purity 1-chloro-2,6-difluorobenzene is achieved through directed fluorine substitution using sulfonyl chloride, which requires additional steps but results in a good overall yield . These methods highlight the importance of reaction conditions and the use of directing groups in the synthesis of halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can affect the overall geometry and intermolecular interactions. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions . The structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, determined by X-ray and neutron diffraction, reveals a planar molecule with significant internal vibrations . These findings suggest that halogen atoms in 1-chloro-2,3-difluorobenzene would similarly influence its molecular structure and interactions.

Chemical Reactions Analysis

The reactivity of halogenated benzenes can vary depending on the substituents and reaction conditions. For instance, the interaction of benzene with 1,2-bis(chloromercurio)tetrafluorobenzene forms supramolecular frameworks based on various intermolecular interactions . The fluorination of 1,3-dicarbonyl compounds using aqueous HF and iodosylbenzene demonstrates the potential for halogenated benzenes to undergo substitution reactions to introduce fluorine atoms . These studies indicate that this compound could participate in similar chemical reactions, potentially leading to the formation of various adducts and derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the halogen substituents. The crystal structure analysis of related compounds shows the role of weak intermolecular interactions in determining the packing and stability of these molecules . The synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene and its characterization by various spectroscopic techniques highlight the importance of understanding the physical properties of halogenated benzenes . These insights can be extrapolated to predict the behavior of this compound in different environments and its potential applications.

Scientific Research Applications

Synthesis of High-Purity Isomers

A study by Moore (2003) describes a convenient method for synthesizing high-purity 1-chloro-2,6-difluorobenzene, an isomer closely related to 1-chloro-2,3-difluorobenzene. This method focuses on controlling the fluorination process to avoid the production of the this compound isomer, thereby ensuring the purity of the desired compound. The process involves sulfonyl chloride for directing fluorination, yielding a significant product for agricultural and pharmaceutical applications Moore, 2003.

Regioselective Synthesis

Volchkov, Lipkind, Nefedov, and Egorov (2021) developed a three-step regioselective synthesis method for producing 2,3-difluorohalobenzenes, including this compound, from tetrafluoroethylene and buta-1,3-diene. This method highlights the compound's utility as a building block in organic synthesis, providing a straightforward approach to accessing various difluorinated aromatic compounds Volchkov et al., 2021.

Biodegradation Study

Moreira, Amorim, Carvalho, and Castro (2009) explored the biodegradation potential of difluorobenzenes, including this compound, by a microbial strain Labrys portucalensis. Their research provides insight into the environmental fate of such compounds and their potential for bioremediation. The study demonstrates the strain's ability to use 1,3-difluorobenzene as a sole carbon and energy source, offering a biological method for degrading pollutants Moreira et al., 2009.

Organometallic Chemistry and Catalysis

Pike, Crimmin, and Chaplin (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, as solvents in organometallic chemistry and transition-metal-based catalysis. Although not directly related to this compound, this research underlines the significance of fluorinated aromatic compounds in facilitating chemical reactions, potentially extending to chloro-difluorobenzenes Pike et al., 2017.

Safety and Hazards

1-Chloro-2,3-difluorobenzene is associated with several hazard statements including H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Chloro-2,3-difluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

It’s known that benzene derivatives can undergo reactions such as sn1 and e1, which involve carbocation intermediates . These reactions can lead to the formation of substitution or addition products .

Pharmacokinetics

The compound’s molecular weight is 148538 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

This ion can then reform into an aromatic compound through a fast reaction step .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that safety precautions should be taken when handling this compound, as it may pose hazards such as eye irritation and skin irritation .

properties

IUPAC Name

1-chloro-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNCSBMIRFHJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382275
Record name 2,3-Difluorochlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36556-47-5
Record name 1-Chloro-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorochlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,3-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the use of sulfonyl chloride to direct fluorine substitution. Could this method be relevant for the synthesis of 1-chloro-2,3-difluorobenzene?

A2: The research demonstrates that employing sulfonyl chloride effectively directs fluorine substitution to specific positions on the aromatic ring, leading to the high-purity synthesis of 1-chloro-2,6-difluorobenzene []. While this specific method might not directly yield this compound, it highlights the importance of directing groups in controlling regioselectivity during aromatic substitution reactions. Therefore, exploring alternative directing groups or modifying reaction conditions could potentially lead to a successful synthesis strategy for this compound.

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